2-Chloro-4-nitrophenyl a-D-maltotrioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-nitrophenyl a-D-maltotrioside is a synthetic compound used primarily as a substrate in enzymatic assays to determine the activity of alpha-amylase . It is a derivative of maltotriose, a trisaccharide composed of three glucose units, and is modified with a 2-chloro-4-nitrophenyl group. This compound is particularly useful in biochemical research due to its ability to release a chromogenic product upon enzymatic hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrophenyl a-D-maltotrioside typically involves the glycosylation of maltotriose with 2-chloro-4-nitrophenyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the glycosidic bond. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is typically obtained as a powder or crystalline solid, which is then packaged under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitrophenyl a-D-maltotrioside undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by alpha-amylase, resulting in the release of 2-chloro-4-nitrophenol and maltotriose.
Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Alpha-amylase in a buffered solution at physiological pH and temperature (37°C).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Hydrolysis: 2-Chloro-4-nitrophenol and maltotriose.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-nitrophenyl a-D-maltotrioside is widely used in scientific research, particularly in the following areas:
Biochemistry: As a substrate in assays to measure alpha-amylase activity, which is important in the study of carbohydrate metabolism.
Medicine: In diagnostic tests for pancreatic function and disorders related to carbohydrate digestion.
Industrial Enzymology: In the development and optimization of industrial enzymes used in food processing and biotechnology.
Mechanism of Action
The primary mechanism of action of 2-Chloro-4-nitrophenyl a-D-maltotrioside involves its hydrolysis by alpha-amylase. The enzyme cleaves the glycosidic bond between the maltotriose and the 2-chloro-4-nitrophenyl group, releasing 2-chloro-4-nitrophenol, which can be detected colorimetrically . This reaction is used to quantify the activity of alpha-amylase in various biological samples .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl alpha-D-maltoside: Another substrate used in alpha-amylase assays but with a different chromogenic group.
2-Chloro-4-nitrophenyl alpha-D-glucopyranoside: Similar structure but with a single glucose unit instead of maltotriose.
Uniqueness
2-Chloro-4-nitrophenyl a-D-maltotrioside is unique due to its specific structure, which allows for the release of a chromogenic product upon enzymatic hydrolysis. This makes it particularly useful in assays where precise measurement of enzyme activity is required .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22+,23-,24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYYNUOXSFGLNX-XFNLHOCBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClNO18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.